

Application Notes and Protocols for CCT241533, a Selective CHK2 Inhibitor

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Compound of Interest		
Compound Name:	CCT241533	
Cat. No.:	B560082	Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing **CCT241533**, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2][3][4][5] **CCT241533** is a valuable tool for investigating the role of CHK2 in DNA damage response (DDR) pathways and for exploring its therapeutic potential, particularly in combination with other anticancer agents like PARP inhibitors.[1][3][6]

Mechanism of Action

CCT241533 selectively inhibits CHK2, a key serine/threonine kinase in the ATM-mediated signaling pathway activated in response to DNA double-strand breaks.[1][3][7] By binding to the ATP pocket of CHK2, **CCT241533** prevents its autophosphorylation and subsequent activation, thereby abrogating downstream signaling that leads to cell cycle arrest and DNA repair.[1][3] This inhibition of CHK2 has been shown to potentiate the cytotoxic effects of PARP inhibitors in cancer cells.[1][3]

Data Presentation In Vitro Potency and Selectivity of CCT241533



Target	Parameter	Value	Reference
CHK2	IC ₅₀	3 nM	[1][2][3][4][5]
CHK2	K_{i}	1.16 nM	[1][2][4][5][8]
CHK1	IC50	245 nM	[1][8]

Cellular Activity of CCT241533

Cell Line	Assay Type	Parameter	Value	Reference
HT-29	Growth Inhibition	Gl50	1.7 μΜ	[1][2]
HeLa	Growth Inhibition	GI50	2.2 μΜ	[1][2]
MCF-7	Growth Inhibition	GI50	5.1 μΜ	[1][2]

Experimental Protocols In Vitro CHK2 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **CCT241533** against recombinant CHK2.

- Recombinant human CHK2 enzyme
- CCT241533
- ATP
- Kinase buffer
- Substrate peptide
- Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
- 96-well plates



Plate reader

Procedure:

- Prepare a serial dilution of CCT241533 in DMSO.
- In a 96-well plate, add the recombinant CHK2 enzyme, the substrate peptide, and the kinase buffer.
- Add the diluted CCT241533 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for the recommended time.
- Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
- Plot the luminescence signal against the logarithm of the **CCT241533** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Growth Inhibition (GI₅₀) Assay

This protocol uses a Sulforhodamine B (SRB) assay to measure the cytotoxic effect of **CCT241533** on cancer cell lines.

- Human cancer cell lines (e.g., HT-29, HeLa, MCF-7)
- Complete cell culture medium
- CCT241533
- Sulforhodamine B (SRB) solution
- Trichloroacetic acid (TCA)
- Tris base solution



- 96-well plates
- Plate reader

Procedure:

- Seed cells in 96-well plates and allow them to attach overnight.
- Treat the cells with a serial dilution of **CCT241533** for 96 hours.
- Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
- Wash the plates with water and air dry.
- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Solubilize the bound SRB with Tris base solution.
- Measure the absorbance at 510 nm using a plate reader.
- Calculate the GI₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Western Blot Analysis of CHK2 Pathway Inhibition

This protocol is used to assess the effect of **CCT241533** on the phosphorylation of CHK2 and its downstream targets.

- Human cancer cell lines
- CCT241533
- DNA damaging agent (e.g., etoposide)
- Lysis buffer



- Protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-pCHK2 (S516), anti-CHK2, anti-HDMX, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Plate cells and allow them to attach.
- Pre-treat the cells with various concentrations of CCT241533 for 1 hour.
- Induce DNA damage by adding a genotoxic agent like etoposide and incubate for the desired time.[1]
- Lyse the cells and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Potentiation Assay with PARP Inhibitors

This protocol evaluates the synergistic effect of **CCT241533** and PARP inhibitors on cell viability using a colony formation assay.



- Human cancer cell lines
- CCT241533
- PARP inhibitor (e.g., Olaparib)
- Complete cell culture medium
- Crystal violet solution
- 6-well plates

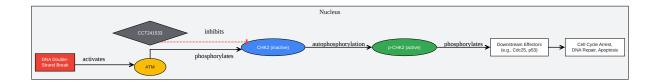
Procedure:

- Seed a low density of cells in 6-well plates.
- Treat the cells with a fixed concentration of CCT241533, increasing concentrations of a PARP inhibitor, or a combination of both.
- Incubate the cells for 7-14 days to allow for colony formation.
- Fix the colonies with methanol and stain with crystal violet.
- Count the number of colonies and calculate the potentiation index (PI), which is the ratio of the GI₅₀ of the PARP inhibitor alone to the GI₅₀ in combination with **CCT241533**.[1] A PI greater than 1 indicates potentiation.[1]

Visualizations

CCT241533 Mechanism of Action in the DNA Damage Response Pathway



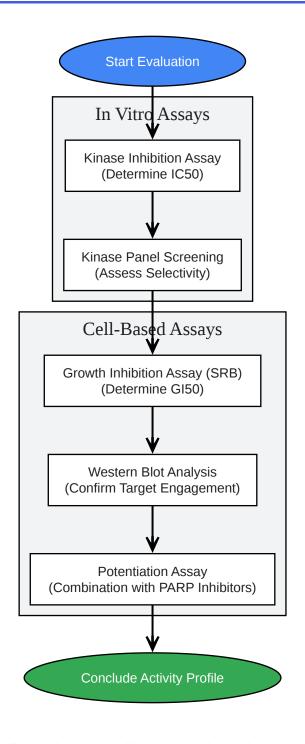


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Caption: CCT241533 inhibits CHK2 activation in the DNA damage response pathway.

Experimental Workflow for Evaluating CCT241533 Activity





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Caption: Workflow for the preclinical evaluation of the CHK2 inhibitor CCT241533.

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